4-[4-(DIFLUOROMETHYL)-1-(2-FLUOROPHENYL)-3-METHYL-1H-PYRAZOLO[3,4-B]PYRIDIN-6-YL]-2-METHOXYPHENYL METHYL ETHER
Overview
Description
4-[4-(DIFLUOROMETHYL)-1-(2-FLUOROPHENYL)-3-METHYL-1H-PYRAZOLO[3,4-B]PYRIDIN-6-YL]-2-METHOXYPHENYL METHYL ETHER is a complex organic compound that features a pyrazolo[3,4-b]pyridine core. This compound is of significant interest due to its potential applications in various fields, including medicinal chemistry and materials science. The presence of difluoromethyl and fluorophenyl groups enhances its chemical stability and biological activity.
Preparation Methods
The synthesis of 4-[4-(DIFLUOROMETHYL)-1-(2-FLUOROPHENYL)-3-METHYL-1H-PYRAZOLO[3,4-B]PYRIDIN-6-YL]-2-METHOXYPHENYL METHYL ETHER typically involves multiple steps, including the formation of the pyrazolo[3,4-b]pyridine core and subsequent functionalization with difluoromethyl and fluorophenyl groups. One common synthetic route involves the use of difluoromethylation reagents to introduce the difluoromethyl group onto a pre-formed pyrazolo[3,4-b]pyridine scaffold . Industrial production methods may involve optimized reaction conditions and catalysts to enhance yield and purity .
Chemical Reactions Analysis
This compound undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be performed to modify the functional groups, such as reducing the difluoromethyl group to a methyl group.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
4-[4-(DIFLUOROMETHYL)-1-(2-FLUOROPHENYL)-3-METHYL-1H-PYRAZOLO[3,4-B]PYRIDIN-6-YL]-2-METHOXYPHENYL METHYL ETHER has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. For example, in anticancer research, it has been shown to inhibit microtubule polymerization by binding to the colchicine site, leading to cell cycle arrest and apoptosis in cancer cells . The difluoromethyl and fluorophenyl groups play a crucial role in enhancing the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar compounds include other pyrazolo[3,4-b]pyridine derivatives with varying substituents. Compared to these compounds, 4-[4-(DIFLUOROMETHYL)-1-(2-FLUOROPHENYL)-3-METHYL-1H-PYRAZOLO[3,4-B]PYRIDIN-6-YL]-2-METHOXYPHENYL METHYL ETHER is unique due to the presence of both difluoromethyl and fluorophenyl groups, which confer enhanced chemical stability and biological activity . Other similar compounds include:
- Pyrazolo[3,4-b]pyridine derivatives with trifluoromethyl groups.
- Compounds with different aryl substituents on the pyrazolo[3,4-b]pyridine core .
Properties
IUPAC Name |
4-(difluoromethyl)-6-(3,4-dimethoxyphenyl)-1-(2-fluorophenyl)-3-methylpyrazolo[3,4-b]pyridine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H18F3N3O2/c1-12-20-14(21(24)25)11-16(13-8-9-18(29-2)19(10-13)30-3)26-22(20)28(27-12)17-7-5-4-6-15(17)23/h4-11,21H,1-3H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IDCJGRZQBBDNAJ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C2=C1C(=CC(=N2)C3=CC(=C(C=C3)OC)OC)C(F)F)C4=CC=CC=C4F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H18F3N3O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
413.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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